Ginnol

Beschreibung

Historical Trajectories in Ginnol Research and Discovery

The study of this compound is rooted in the investigation of natural products, particularly those found in plant waxes and insect cuticles. this compound has been identified as a significant component of tubular wax aggregates present on the leaves of various plants, including Lotus (Nelumbo nucifera) and members of the Lonicera genus, such as Lonicera macranthoides. chemspider.comresearchgate.netqau.edu.pk Its presence has also been noted in Ginkgo biloba. nih.gov Early research focused on isolating and characterizing this compound from its natural sources, recognizing its distinct molecular structure as a long-chain fatty alcohol. The recognition of its specific stereochemistry, particularly the (S)-(+) enantiomer, as the predominant form in plant waxes, has been a key aspect of its historical trajectory. chemspider.comresearchgate.netnih.gov

Academic Significance of this compound as a Chiral Long-Chain Fatty Alcohol

This compound's academic significance stems primarily from its classification as a chiral long-chain fatty alcohol. Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental in chemistry and biology, as different enantiomers can exhibit distinct physical, chemical, and biological properties. rotachrom.comlongdom.org Fatty alcohols, characterized by a long hydrocarbon chain and a terminal hydroxyl group, possess a dual hydrophilic and hydrophobic nature, enabling them to act as emulsifiers, stabilizers, and emollients. sci-hub.se this compound's specific chain length and its inherent chirality contribute to its unique physical and chemical characteristics, making it suitable for specialized applications and a subject of focused research. In plants, this compound plays a role in the formation of epicuticular waxes, which contribute to superhydrophobic and self-cleaning surface properties. chemspider.comresearchgate.net The ability to synthesize optically pure this compound has been crucial for detailed investigations into its properties and potential applications.

Overview of Current Research Paradigms and Unanswered Questions in this compound Chemistry and Biology

Current research on this compound spans several key areas, including its synthesis, chemical reactivity, and diverse biological activities. Significant advancements have been made in the enantioselective synthesis of this compound. For instance, the catalytic enantioselective addition of di(n-nonyl)zinc reagents to icosanal has been successfully employed to synthesize (S)-(+)-Ginnol with high enantiomeric excess and yield. researchgate.netorganic-chemistry.orgthieme-connect.com This synthetic approach often utilizes chiral ligands, such as 3,3′-diphosphoryl-BINOL, and optimized reaction conditions, including specific molar ratios of reagents and solvent-free environments. researchgate.netorganic-chemistry.orgthieme-connect.com

Chemically, this compound undergoes various reactions typical of alcohols, including oxidation to nonacosan-10-one, reduction to nonacosane, and substitution reactions where the hydroxyl group can be replaced by other functional groups.

In the realm of biological studies, this compound is recognized for its bioactive properties. Research has indicated its potential anti-inflammatory, hepatoprotective, and antioxidant effects. thegoodscentscompany.combocsci.comperflavory.com Notably, this compound has demonstrated antiviral activity against certain influenza strains, such as H1N1, by inhibiting viral replication. It has also been suggested to contribute to cardiovascular health by promoting blood circulation and reducing blood viscosity. The mechanism of action for this compound involves its interaction with biological membranes and proteins, influencing membrane fluidity and permeability, and modulating protein activity. While these biological activities are being actively investigated, the exact molecular targets and specific pathways involved in many of this compound's observed effects remain areas of ongoing research and unanswered questions. mdpi.com Further elucidation of these mechanisms is crucial for a comprehensive understanding of this compound's therapeutic potential.

Key Parameters for Enantioselective Synthesis of (S)-(+)-Ginnol

The enantioselective synthesis of (S)-(+)-Ginnol has been achieved through refined catalytic methods. A representative example involves the catalytic addition of di(n-nonyl)zinc to icosanal. organic-chemistry.orgthieme-connect.com

| Parameter | Value/Details |

| Ligand | Chiral 3,3′-Diphosphoryl-BINOL |

| Molar Ratio (ZnCl₂:NaOMe:RMgCl) | 1:2.5:1.6 (under solvent-free conditions) |

| Yield | 81% |

| Enantiomeric Excess (ee) | >99% (in some reports, 97% ee has also been noted) organic-chemistry.org |

| Reaction Temperature | Room temperature |

| Reaction Time | 12 hours |

| Purification Method | Silica gel chromatography |

Eigenschaften

IUPAC Name |

(10S)-nonacosan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h29-30H,3-28H2,1-2H3/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGCVOVWHCWVTP-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

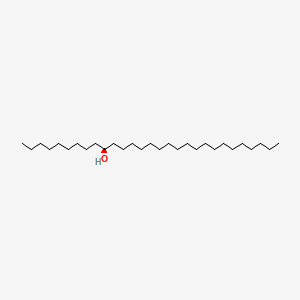

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC[C@H](CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2606-50-0 | |

| Record name | Ginnol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2606-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celidoniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CELIDONIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O3O05K5Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Abundance and Biosynthetic Pathways of Ginnol

Profiling Ginnol Distribution in Biological Matrices: Focus on Plant Waxes and Insect Cuticles

This compound is widely distributed in nature, primarily identified in plant waxes and insect cuticles. It is particularly recognized as a dominant, if not the sole, component of crystalline epicuticular wax nanotubes found across a broad spectrum of the plant kingdom, with a notable presence in coniferous species. nih.gov

Detailed research indicates that (S)-Nonacosan-10-ol, or (+)-Ginnol, constitutes the main component of tubular wax aggregates observed on the leaves of many plants, including the well-studied Lotus leaves. researchgate.net It is a characteristic constituent of epicuticular waxes, frequently found on the leaf surfaces of gymnosperms. researchgate.net For instance, Ginkgo wax is known to contain (S)-nonacosan-10-ol as a primary component, contributing to the formation of dense tubular microcrystalline wax aggregates. rsc.org The presence of this compound has also been confirmed in insect cuticles, which feature a protective wax layer. ndsu.edu Early studies, such as those by Chibnall and Piper, identified this compound in insect cuticles through methods like X-ray analysis of components separated from these waxes. natuurtijdschriften.nl

The distribution of this compound in various biological matrices highlights its role in forming protective and structural components.

| Biological Matrix | Primary Location/Role | Reference |

| Plant Waxes | Dominant component of crystalline epicuticular wax nanotubes; main component of tubular wax aggregates on leaves (e.g., Lotus, Ginkgo); typical constituent of epicuticular waxes in gymnosperms. | nih.govresearchgate.netrsc.org |

| Insect Cuticles | Component of the wax layer. | ndsu.edunatuurtijdschriften.nl |

Enzymatic Mechanisms and Genetic Regulation of this compound Biosynthesis in Model Organisms

The biosynthesis of long-chain fatty alcohols like this compound generally involves the elongation of fatty acyl chains and subsequent reduction. In plants, very long-chain fatty acids (VLCFAs) are synthesized through an elongase complex, which extends acyl-CoA molecules by two carbons per cycle. academie-sciences.fr These elongated acyl-CoAs can then serve as substrates for wax synthesis via distinct pathways, including the reduction pathway. academie-sciences.fr In this pathway, primary alcohols are directly synthesized from acyl-CoA precursors by an acyl-CoA reductase. academie-sciences.fr

While the chemical synthesis of optically pure this compound has been achieved through catalytic enantioselective methods for research purposes, specific enzymatic mechanisms and detailed genetic regulation pathways dedicated solely to this compound biosynthesis in model organisms are not extensively documented in the current scientific literature. Research into the biosynthesis of other long-chain fatty alcohols in microbial cell factories, for example, has demonstrated the involvement of enzymes like thioesterases, fatty aldehyde reductases, and alcohol dehydrogenases in converting fatty acyl molecules to fatty alcohols. frontiersin.orgd-nb.info However, direct evidence of specific enzymes or genes regulating this compound's natural biosynthesis in plants or insects remains an area requiring further elucidation. Model organisms are crucial for understanding genetic regulation and biological processes, but specific studies focusing on this compound's unique biosynthetic enzymes or genetic controls are limited. nih.govemory.eduginsim.orgmorgridge.orglibretexts.org

Precursor Incorporation Studies and Isotopic Labeling in Biosynthetic Pathway Delineation

Precursor incorporation studies and isotopic labeling are powerful techniques used to delineate complex biosynthetic pathways by tracing the fate of labeled atoms from precursors into the final natural product. nih.govbeilstein-journals.org These methods involve feeding organisms with isotopically enriched precursors (e.g., with ¹³C or ²H) and then analyzing the labeling patterns in the isolated compound using techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). nih.govbeilstein-journals.orgckisotopes.com This approach helps identify the direct metabolic precursors and intermediate steps involved in the biosynthesis. nih.gov

While isotopic labeling has a long and successful history in natural product research, providing critical insights into biosynthetic mechanisms, specific detailed research findings on precursor incorporation studies or isotopic labeling experiments directly delineating the biosynthetic pathway of this compound are not widely available in the current search results. beilstein-journals.orgnih.gov Such studies would be instrumental in precisely mapping the enzymatic steps and identifying the exact metabolic origins of this compound's unique 29-carbon chain and the position of its hydroxyl group.

Comparative Biosynthesis of this compound with Related Long-Chain Fatty Alcohols

This compound (C29H60O) is a long-chain fatty alcohol, a class of compounds that includes various saturated and unsaturated alcohols with diverse chain lengths. ontosight.ai Its biosynthesis can be comparatively analyzed with other related long-chain fatty alcohols such as Octacosanol (C28H58O), Triacontanol (C30H62O), and Hexacosanol (C26H54O).

The general biosynthesis of very long-chain fatty alcohols in plants proceeds through two main pathways: the decarbonylation pathway and the reduction pathway. academie-sciences.fr The reduction pathway is responsible for the synthesis of primary alcohols and wax esters, where acyl-CoA reductases convert acyl-CoAs directly into primary alcohols. academie-sciences.fr While this compound is a secondary alcohol (10-nonacosanol), the fundamental elongation machinery for long-chain fatty acids, which are precursors to these alcohols, is shared. This involves a fatty acid elongase complex that sequentially adds two-carbon units to a growing acyl chain. academie-sciences.fr

Microbial engineering efforts have successfully produced straight long-chain fatty alcohols, including those with odd and even carbon numbers, and branched-chain fatty alcohols, by optimizing the supply of α-keto acid precursors and acyl-ACP and alcohol-producing modules. frontiersin.orgd-nb.info This indicates that the enzymatic machinery for producing diverse fatty alcohol structures, including odd-chain lengths like this compound, exists and can be manipulated. The key difference in this compound's biosynthesis compared to primary long-chain fatty alcohols would likely lie in the specific enzyme responsible for the hydroxylation at the 10-position and the subsequent reduction, or a different pathway that directly generates a secondary alcohol. Further research is needed to pinpoint these specific enzymatic distinctions for this compound within the broader context of long-chain fatty alcohol biosynthesis.

Molecular and Cellular Mechanisms of Ginnol's Biological Actions

Elucidation of Ginnol's Interaction with Biological Membranes and Lipid Bilayers

Biological membranes, primarily composed of lipid bilayers, are fundamental to cellular integrity and function, regulating the transport of substances and facilitating cell-cell interactions. google.comresearchgate.net The precise mechanisms by which this compound interacts with these complex structures are an area of ongoing research.

Lipid rafts are dynamic, cholesterol- and sphingolipid-rich microdomains within cell membranes that serve as organizing centers for various cellular processes, including signal transduction, membrane trafficking, and protein organization. science.gov They play a crucial role in compartmentalizing signaling molecules, thereby influencing the kinetics of receptor-effector interactions. science.gov The specific impact of this compound on the organization and function of these lipid rafts requires further dedicated investigation. Research on other natural compounds suggests that modulating lipid raft stability can influence cellular responses and protein localization. science.govscience.gov

Modulation of Membrane Fluidity and Permeability by this compound

Investigation of this compound's Binding to and Modulation of Protein Activity

Natural products often exert their biological effects through specific interactions with proteins, which can lead to the modulation of their activity. researchgate.net However, comprehensive studies detailing this compound's direct binding to and modulation of specific protein activities are not widely available in current scientific literature.

The identification of specific molecular targets and receptor interactions is crucial for understanding the pharmacological actions of any compound. Drug-receptor interactions involve the binding of a compound to a specific protein target, leading to a cascade of molecular events that mediate physiological responses. bepls.com For this compound, the precise molecular targets and receptor interactions through which it exerts its biological effects are still under active exploration. General principles of molecular docking and ligand-receptor interactions are applied in drug discovery to identify potential binding sites and affinities. bepls.com

This compound has been reported to possess anti-inflammatory properties. thegoodscentscompany.com Inflammation is a complex biological response involving various enzymatic pathways, notably those regulated by cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are key mediators in the production of pro-inflammatory molecules. science.govvdoc.pubresearchgate.net While this compound's anti-inflammatory activity is noted, direct experimental evidence specifically detailing its inhibition of COX-2 or iNOS enzymatic activity is not explicitly presented in the available research. Other natural compounds derived from plants like Lonicera japonica Thunb have been shown to inhibit iNOS and COX-2 expression and activity, contributing to their anti-inflammatory effects. science.govvdoc.pub

Identification of Specific Molecular Targets and Receptor Interactions

Intracellular Signaling Pathway Modulation by this compound

Intracellular signaling pathways are intricate networks of molecular interactions that enable cells to respond to external stimuli and regulate various cellular processes, including growth, metabolism, and immune responses. nih.govscience.govnih.govacamjournal.com The broad classification of this compound as a bioactive compound suggests its potential to interact with and modulate these pathways. While some sources broadly associate this compound with "signaling pathways" and "MAPK signaling pathway" xiahepublishing.com, the specific mechanisms by which this compound directly modulates these or other intracellular signaling pathways are not yet fully elucidated in detailed research findings. Studies on other natural compounds have demonstrated their ability to modulate diverse signaling cascades, influencing a wide range of cellular functions. nih.govscience.govnih.govacamjournal.com

Biofunctional Roles of Ginnol in Natural Systems

Contribution of Ginnol to Plant Surface Properties and Micromorphology

This compound is a prominent constituent of epicuticular waxes, which are complex mixtures of hydrophobic organic compounds forming a protective coating on the outer surface of plant cuticles researchgate.netwikipedia.org. These waxes are essential for plant survival, influencing water balance, gas exchange, and defense against environmental stressors researchgate.netwikipedia.org.

Research indicates that the formation of these characteristic tubular wax crystals is significantly influenced by the presence of secondary alcohols like nonacosan-10-ol researchgate.netwikipedia.orgresearchgate.netrsc.org. In vitro recrystallization experiments have demonstrated that the self-assembly of these tubules requires not only secondary alcohols but also a small percentage (at least 2%) of diols researchgate.net. These wax tubules are hollow structures, and their organized arrangement contributes to the distinct surface properties of plants researchgate.net.

The intricate structures formed by epicuticular waxes, particularly those rich in this compound, are fundamental to the superhydrophobic and self-cleaning properties observed in many plant surfaces, famously known as the "lotus effect" wikipedia.orgnih.govwikipedia.orgnih.gov. Superhydrophobicity is characterized by a water contact angle greater than 150° and a low sliding angle, enabling water droplets to roll off the surface readily wikipedia.orgnih.gov.

This compound, as a key component of the wax crystals, contributes to the micro- and nano-scale roughness of the plant surface rsc.orgnih.govwikipedia.orgasknature.org. This hierarchical roughness, combined with the low surface energy of the wax compounds, minimizes the contact area between water droplets and the leaf surface. As a result, water droplets maintain a nearly spherical shape and easily roll off, carrying away dirt, dust, and microorganisms, thus facilitating the self-cleaning mechanism wikipedia.orgnih.govasknature.org. This adaptation is considered a crucial evolutionary innovation that allowed terrestrial plants to thrive by preventing water films, which could impede gas exchange and promote pathogen growth nih.govnih.gov. For example, the superhydrophobicity of plants like the Lotus (Nelumbo nucifera) and Ginkgo (Ginkgo biloba) is attributed to the dense layer of nonacosan-10-ol tubules on their leaf surfaces rsc.orgnih.gov.

Formation and Organization of Epicenticular Wax Crystals

This compound in Interspecies Chemical Ecology (e.g., Insect Cuticular Waxes)

Beyond its role in plants, this compound has also been identified as a component found in insect cuticles . Insect cuticular waxes, primarily composed of cuticular hydrocarbons (CHCs), form a vital protective layer on the insect exoskeleton researchgate.netnih.govresearchgate.net. These waxes serve a dual function: they are crucial for preventing desiccation and water loss, and they act as important chemical signals in various aspects of interspecies and intraspecies chemical ecology researchgate.netnih.govresearchgate.neteje.cznih.gov.

CHCs are involved in chemical communication, acting as contact pheromones for mate recognition, species recognition, and other behavioral cues researchgate.netnih.govnih.gov. While this compound, as a long-chain fatty alcohol, is a component of insect cuticles, the broader category of insect cuticular hydrocarbons (CHCs) encompasses a complex mixture of straight-chain alkanes, alkenes, and methyl-branched hydrocarbons that collectively mediate these ecological interactions researchgate.netresearchgate.netnih.gov. The specific detailed research findings on this compound's direct contribution to interspecies chemical ecology in insects, beyond its general presence in cuticular waxes, are an area of ongoing investigation within the broader field of insect chemical ecology.

Analytical and Characterization Methodologies for Ginnol Research

Advanced Chromatographic and Separation Techniques for Ginnol Enantiomers

The separation of this compound enantiomers is crucial for research, and advanced chromatographic techniques are indispensable for this purpose. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for achieving enantiomeric resolution researchgate.netresearchgate.netchiralpedia.comcsfarmacie.cz. These CSPs are designed to selectively interact with one enantiomer over the other, leading to different retention times and thus separation chiralpedia.comcsfarmacie.cz.

For the enantioselective synthesis of (S)-(+)-Ginnol, its enantiomeric excess (ee) has been confirmed through HPLC analysis of diastereotopic (R)-MTPA-esters thieme-connect.com. Specific chiral HPLC columns, such as Daicel CHIRALCEL and CHIRALPAK (including AD-H, AD-3, OB-H, and OD-H), have been employed in such analyses thieme-connect.comrsc.org. For instance, chiral HPLC using a Daicel chiralpack AD-3 column with a mobile phase of n-hexane-i-PrOH (2000:1) at 4 °C and a flow rate of 0.1 mL/min showed distinct retention times for the (S)-derivative (100.3 min) and the (R)-derivative (103.5 min) thieme-connect.com. Another study utilizing an OD-H column with n-hexane/i-PrOH (19:1) at a flow rate of 0.5 mL/min reported retention times of 33.3 min for the major (S)-enantiomer and 42.4 min for the minor (R)-enantiomer of this compound rsc.org.

Beyond direct chiral column separation, derivatization strategies are also employed. By reacting this compound with a chiral auxiliary, such as 2-naphthylmethoxyacetic acid (2NMA) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP), diastereomers can be formed researchgate.netresearchgate.net. These diastereomers, having different physicochemical properties, can then be separated using conventional HPLC on silica gel researchgate.netresearchgate.netsepscience.com. This approach not only facilitates separation but also aids in the determination of the absolute configuration of this compound researchgate.netresearchgate.net.

Supercritical Fluid Chromatography (SFC) has emerged as a promising alternative to traditional HPLC for enantiomer separation, offering advantages such as faster separation times and reduced solvent consumption chiralpedia.com. Gas Chromatography (GC) with chiral columns, such as CHIRALDEX Β-DM, can also be utilized for the separation of this compound enantiomers rsc.org.

Table 1: Representative Chromatographic Parameters for this compound Enantiomer Separation

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Retention Times (min) (Major/Minor) | Reference |

| Chiral HPLC | Daicel chiralpack AD-3 | n-hexane-i-PrOH (2000:1) | 0.1 mL/min | 100.3 (S) / 103.5 (R) | thieme-connect.com |

| Chiral HPLC | OD-H | n-hexane/i-PrOH (19:1) | 0.5 mL/min | 33.3 (S) / 42.4 (R) | rsc.org |

| Chiral GC | CHIRALDEX Β-DM | Not specified | Not specified | 26.1 (S) / 28.3 (R) | rsc.org |

Quantitative Analysis of this compound in Complex Biological Extracts

Quantitative analysis of this compound in complex biological extracts, such as those derived from plants like Lonicera macranthoides or Ginkgo biloba, presents unique challenges due to the intricate matrix composition and the often-low concentrations of the target analyte wuxiapptec.comcreative-proteomics.comchromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly effective technique for the quantitative analysis of this compound in such complex matrices wuxiapptec.comjchps.comresolian.com. Its strengths lie in its high selectivity, sensitivity, and specificity, enabling the accurate detection and quantification of low-level analytes wuxiapptec.comresolian.com. LC-MS/MS platforms can concurrently analyze various components from a single sample, including free compounds and their conjugates, which is particularly beneficial when dealing with complex biological systems wuxiapptec.com. The method development and validation for LC-MS/MS bioassays are comprehensive, assessing parameters such as accuracy, precision, specificity, quantification limit, linearity, recovery, and matrix effect to ensure reliability and reproducibility resolian.com.

While LC-MS/MS offers significant advantages, other chromatographic methods are also employed. HPLC coupled with detectors like UV, photodiode array (PDA), or fluorescence can be used for the quantitative estimation of this compound in biological samples jchps.com.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an alternative approach for the quantitative analysis of plant extracts nih.gov. A notable advantage of qNMR is its ability to quantify target compounds without the necessity of a pure authentic standard of the analyte itself, relying instead on a commercially available internal reference standard nih.gov. This technique facilitates NMR fingerprinting and quantitative analysis for quality control purposes nih.gov.

Effective sample preparation is a critical prerequisite for accurate quantitative analysis of this compound from biological extracts creative-proteomics.com. This typically involves initial extraction steps using various aqueous/organic mixtures, often acidified to maintain the ionized state of the compounds creative-proteomics.com. Subsequent purification steps, such as solid-phase extraction (SPE) using resins like C18 cartridges or Sephadex matrices, or preparative HPLC, are employed to remove interfering matrix components and enrich the target analyte creative-proteomics.com. Preheating plant material can also be beneficial to deactivate enzymes and aid in cell disruption, thereby increasing extraction yield creative-proteomics.com.

Development of Robust Purity Assessment Protocols for Synthetic and Natural this compound

Establishing robust purity assessment protocols is paramount for both synthetically derived and naturally isolated this compound, ensuring its quality and consistency for research and other applications . A combination of analytical techniques is typically employed to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for purity analysis of this compound nih.gov. It allows for the separation and detection of impurities based on their differential interactions with the stationary and mobile phases.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization and purity determination of this compound thieme-connect.comnih.govmdpi.comuib.no. Both one-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) techniques like HSQC NMR, provide detailed information about the molecular structure and can identify the presence of impurities by characteristic spectral signals thieme-connect.commdpi.comuib.no. For instance, ¹H NMR and ¹³C NMR spectra have been reported for synthetic this compound, providing characteristic chemical shifts that serve as benchmarks for purity thieme-connect.com.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula and assessing purity by providing accurate mass measurements of this compound and any potential impurities thieme-connect.comrsc.org. Infrared (IR) spectroscopy can also be used to identify specific functional groups and detect contaminants based on their unique absorption patterns thieme-connect.com. Elemental analysis (C, H, N, S, O) can further confirm the elemental composition of this compound, contributing to its purity assessment mdpi.com.

During the synthetic preparation of this compound, purification steps such as neutral silica gel column chromatography are commonly utilized to obtain high yields of enantiopure this compound thieme-connect.comrsc.org. Reported purity levels for this compound from commercial suppliers are often specified as greater than 98.0% abmole.com. Maintaining environmental controls during storage, including temperature and light exposure, is also a critical aspect of quality control to prevent degradation of this compound .

Table 2: Key Analytical Techniques for this compound Purity Assessment

| Analytical Technique | Application in Purity Assessment | Reference |

| HPLC | Separation and detection of impurities; overall purity quantification. | nih.gov |

| NMR Spectroscopy | Structural characterization (¹H NMR, ¹³C NMR, 2D HSQC NMR); identification of impurities by characteristic signals; confirmation of molecular structure. | thieme-connect.comnih.govmdpi.comuib.no |

| HRMS | Accurate mass determination to confirm molecular formula; detection of impurities based on their molecular weights. | thieme-connect.comrsc.org |

| IR Spectroscopy | Identification of functional groups; detection of specific impurities. | thieme-connect.com |

| Elemental Analysis | Confirmation of elemental composition (C, H, N, S, O). | mdpi.com |

| Column Chromatography | Purification of synthetic and natural this compound during isolation and synthesis to achieve high purity, often yielding enantiopure compounds. | thieme-connect.comrsc.org |

Interactions of Ginnol with Other Molecular Systems

Ginnol's Role in Liposomal Systems and Artificial Membrane Constructs

Liposomal systems and artificial membrane constructs are invaluable tools in biological and pharmaceutical research, serving as models for cellular membranes and as drug delivery vehicles. researchgate.netijpsjournal.com These constructs are typically composed of phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. ijpsjournal.com The interaction of a compound with a lipid bilayer is influenced by its chemical structure, polarity, and ability to integrate into the hydrophobic or hydrophilic regions of the membrane. mdpi.com

As a long-chain fatty alcohol, this compound possesses a significant hydrophobic carbon chain and a hydroxyl group, suggesting a potential for interaction with lipid bilayers. Such compounds can theoretically integrate into the lipid acyl chains of membranes, potentially affecting membrane fluidity, permeability, and stability. However, specific research findings detailing this compound's direct role, incorporation, or effects on the structural and functional properties of liposomal systems or artificial membrane constructs are not extensively documented in current scientific literature. Studies on the precise mechanisms by which this compound might interact with or be incorporated into these systems, and any resulting alterations to membrane dynamics or stability, would require dedicated investigation.

Synergistic or Antagonistic Effects of this compound with Other Phytochemicals

Phytochemicals are naturally occurring compounds in plants that can exhibit a range of health benefits. vaia.comijisrt.com Their efficacy is often attributed to the combined action of various constituents, leading to synergistic or antagonistic effects. vaia.comnuevo-group.commdpi.comnih.gov Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects, potentially enhancing bioavailability, efficacy, or therapeutic outcomes. vaia.comijisrt.com Conversely, antagonism describes a scenario where the combined effect is less than expected, or one compound inhibits the activity of another. mdpi.comnih.govresearchgate.net

Q & A

Q. What are the key physicochemical properties of Ginnol critical for experimental design?

Methodological guidance: Prioritize properties such as solubility, stability (pH/thermal), and reactivity. Use techniques like HPLC for purity analysis , and reference databases like PubChem for validation. Ensure environmental controls (e.g., temperature, light exposure) during storage to mitigate degradation .

Q. How can researchers identify gaps in existing literature on this compound’s bioactivity?

Methodological guidance: Conduct systematic reviews using Google Scholar’s "Cited by" and "Related articles" to trace seminal works and newer studies . Apply Boolean operators (e.g., "this compound AND bioactivity NOT commercial") to filter non-academic content . Cross-reference findings with databases like PubMed to verify reproducibility .

Q. What ethical considerations apply to in vivo studies of this compound?

Methodological guidance: Follow institutional review board (IRB) protocols for animal welfare, including dose optimization to minimize harm. Document informed consent for human trials and anonymize data to comply with GDPR/IRB standards .

Q. Which statistical methods are suitable for preliminary analysis of this compound’s dose-response relationships?

Methodological guidance: Use linear regression for dose-dependent effects and ANOVA for multi-group comparisons. Include error bars (standard deviation) and p-values to assess significance . Tools like R or Python’s SciPy are recommended for reproducibility .

Q. How should researchers validate this compound synthesis protocols from conflicting literature?

Methodological guidance: Replicate methods from peer-reviewed studies, noting variables like catalyst purity and reaction time. Perform control experiments and use spectroscopic techniques (NMR, IR) to confirm product identity .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity across studies be resolved?

Methodological guidance: Conduct meta-analyses to identify confounding variables (e.g., cell line differences, assay sensitivity). Apply Bradford Hill criteria to assess causality . Use sensitivity analysis to weigh outliers .

Q. What experimental designs optimize the study of this compound’s mechanism of action in complex systems?

Methodological guidance: Employ knockout models or siRNA silencing to isolate target pathways. Use isotopic labeling (e.g., ¹⁴C-Ginnol) for metabolic tracing . Include positive/negative controls and blinded data analysis to reduce bias .

Q. How can machine learning enhance structure-activity relationship (SAR) modeling for this compound derivatives?

Methodological guidance: Train models on datasets combining physicochemical properties and bioactivity data (IC₅₀, EC₅₀). Validate predictions with in vitro assays and use SHAP values to interpret feature importance . Ensure open-access code (e.g., GitHub) for transparency .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Methodological guidance: Standardize raw material sources and use QC/QA protocols (e.g., USP guidelines). Implement real-time PAT (Process Analytical Technology) for monitoring synthesis . Archive samples for retrospective analysis .

Q. How do researchers balance novelty and feasibility when extending this compound studies to untested biological systems?

Methodological guidance: Use the FINER framework to evaluate feasibility (resources, expertise) and novelty (literature gaps). Pilot studies with small sample sizes can assess viability before scaling . Collaborate with domain experts to refine hypotheses .

Data Presentation and Reproducibility

- Tables : Include raw data in appendices and processed data (mean ± SD) in results .

- Ethics : Disclose conflicts of interest and funding sources .

- Reproducibility : Share datasets via repositories like Zenodo and provide detailed protocols on protocols.io .

For further guidance, consult frameworks like PICO(T) for clinical questions and FINER for feasibility . Avoid unreliable sources (e.g., ) and prioritize peer-reviewed journals indexed in PubMed/Scopus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.